4-Benzoylisophthalic acid
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Overview
Description
4-Benzoylisophthalic acid is an organic compound with the molecular formula C15H10O5 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylisophthalic acid typically involves the Friedel-Crafts acylation of isophthalic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-hydroxyisophthalic acid.
Substitution: Formation of nitro derivatives of this compound.
Scientific Research Applications
4-Benzoylisophthalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 4-Benzoylisophthalic acid involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Isophthalic acid: Lacks the benzoyl group, leading to different chemical reactivity and applications.
Terephthalic acid: Similar structure but with different substitution patterns on the benzene ring.
Benzoic acid: Simpler structure with only one carboxyl group.
Uniqueness: 4-Benzoylisophthalic acid’s unique structure, with both benzoyl and carboxyl groups, allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Biological Activity
4-Benzoylisophthalic acid (4-BIPA) is a derivative of isophthalic acid, a compound known for its various applications in the synthesis of polymers, resins, and as a building block in organic synthesis. This article explores the biological activity of 4-BIPA, focusing on its potential therapeutic effects, mechanisms of action, and implications for drug development.
This compound is characterized by its benzoyl group attached to the isophthalic acid structure. This modification enhances its solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 4-BIPA and its derivatives. For instance, metal-organic frameworks (MOFs) synthesized using isophthalic acid demonstrated significant antibacterial effects against various pathogens. The incorporation of 4-BIPA into these frameworks showed enhanced activity due to its structural properties that facilitate interaction with microbial membranes .
Compound | Antibacterial Activity | Method of Assessment |
---|---|---|
4-BIPA | Moderate | Zone of inhibition |
Zn-MOF | High | Genomic DNA degradation |
Antioxidant Activity
The antioxidant properties of 4-BIPA have been evaluated using various assays, including the DPPH assay. The compound exhibited a notable ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. The IC50 value for 4-BIPA was determined to be effective in inhibiting radical formation .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of 4-BIPA on different cancer cell lines. The MTT assay results indicated that 4-BIPA has potential antitumor activity, with specific concentrations leading to significant reductions in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activities of 4-BIPA can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the benzoyl group allows for better integration into microbial membranes, leading to disruption and cell death.
- Free Radical Scavenging : The presence of hydroxyl groups in the structure facilitates electron donation, neutralizing free radicals.
- Interference with Cellular Processes : Studies suggest that 4-BIPA may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
Study on Antimicrobial Efficacy
A study conducted on the efficacy of 4-BIPA against Staphylococcus aureus demonstrated a significant zone of inhibition compared to control samples. The study utilized agar diffusion methods to assess the antibacterial properties, confirming the compound's potential as an antimicrobial agent .
Evaluation of Antioxidant Capacity
In another study, researchers evaluated the antioxidant capacity of 4-BIPA through various assays. The results indicated that at concentrations above 100 µg/mL, 4-BIPA significantly reduced oxidative stress markers in cultured cells, suggesting its utility in preventing oxidative damage associated with various diseases .
Properties
CAS No. |
40786-99-0 |
---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4-benzoylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)11-7-6-10(14(17)18)8-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
IPRJQOGCIFOIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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